4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine
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Overview
Description
4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichlorophenylacetic acid with thiourea to form the thiazole ring, followed by a cyclization reaction with furan-2-carbaldehyde .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine: Known for its antimicrobial properties.
2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)furan: Similar structure but different biological activity.
3-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazolidine: Reduced form with different chemical properties.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8Cl2N2OS |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
4-[5-(3,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17) |
InChI Key |
CIUGXDZRSPFDII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C3=CSC(=N3)N)Cl)Cl |
Origin of Product |
United States |
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